1-(4-Iodophenyl)piperazine
Overview
Description
1-(4-Iodophenyl)piperazine is an organic compound with the molecular formula C10H13IN2 It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with piperazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The aromatic ring can undergo reduction to form the corresponding cyclohexyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in the presence of a copper catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include azido derivatives or nitriles.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Cyclohexyl derivatives of the compound.
Scientific Research Applications
1-(4-Iodophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Iodophenyl)piperazine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include neurotransmitter receptors, such as serotonin and dopamine receptors, where the compound acts as an agonist or antagonist. The pathways involved in these interactions are complex and may involve multiple steps, including binding to the receptor, inducing conformational changes, and modulating downstream signaling pathways.
Comparison with Similar Compounds
1-(4-Iodophenyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Bromophenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and specific reactivity patterns. This makes it distinct from its bromine, fluorine, and methoxy analogs, which may exhibit different biological activities and chemical behaviors.
Properties
IUPAC Name |
1-(4-iodophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRRGPCDUOJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399915 | |
Record name | 1-(4-iodophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96530-59-5 | |
Record name | 1-(4-iodophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Iodophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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